molecular formula C23H21NO4 B2778005 ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate CAS No. 119825-14-8

ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No.: B2778005
CAS No.: 119825-14-8
M. Wt: 375.424
InChI Key: FXNSQPCFJCSULL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the benzochromene family Benzochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-3-27-23(25)21-19(15-8-11-16(26-2)12-9-15)20-17-7-5-4-6-14(17)10-13-18(20)28-22(21)24/h4-13,19H,3,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNSQPCFJCSULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves the reaction of naphthalene-2,7-diol with 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in an ethanolic solution . The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate is unique due to its methoxy substituent, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Biological Activity

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate, a compound belonging to the class of benzochromenes, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 295.35 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Mechanisms of Action :

  • Apoptosis Induction : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Research Findings :

  • A study demonstrated that the compound reduced oxidative stress markers in vitro, suggesting its potential role in protecting cells from oxidative damage.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Studies :

  • In a murine model of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory cell infiltration.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects against neurodegenerative diseases.

Mechanisms :

  • The compound appears to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis induced by neurotoxic agents.

Antimicrobial Activity

The compound has shown promising results against various microbial strains, including bacteria and fungi.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Q & A

Q. What are the standard synthetic routes for ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via a one-pot, three-component reaction involving 2-naphthol, substituted benzaldehydes (e.g., 4-methoxybenzaldehyde), and ethyl 2-cyanoacetate, catalyzed by piperidine in ethanol under reflux (5–6 hours). Key parameters include:

  • Catalyst choice : Piperidine facilitates cyclization and imine formation.
  • Solvent : Ethanol balances solubility and reaction kinetics.
  • Temperature : Reflux (~78°C) ensures sufficient energy for ring closure. Purification involves recrystallization from dichloromethane/methanol (1:1), yielding ~80% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the methoxyphenyl group (δ 3.8 ppm for OCH3_3) and the ethyl ester (δ 1.3–4.3 ppm).
  • X-ray crystallography : Reveals a flattened boat conformation of the pyranyl ring and intramolecular N–H⋯O hydrogen bonding, with unit cell parameters a = 13.78 Å, b = 14.65 Å, c = 8.87 Å, and β = 99.55° .
  • Mass spectrometry : Molecular ion peak at m/z 345.38 (M+^+) aligns with the molecular formula C22_{22}H19_{19}NO3_3 .

Q. How does the methoxy substituent on the phenyl ring influence the compound’s electronic and steric properties?

The 4-methoxy group increases electron density via resonance (+M effect), enhancing stability of the chromene core. Steric effects are minimal due to its para position, but the substituent’s orientation affects intermolecular interactions in crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or X-ray data (e.g., unexpected coupling constants or bond angles) are addressed by:

  • DFT calculations : Compare experimental vs. computed spectra to validate assignments.
  • Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering).
  • High-resolution crystallography : Refine anisotropic displacement parameters to resolve disorder .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Frontier molecular orbital (FMO) analysis : HOMO localization on the amino group suggests nucleophilic reactivity (e.g., acylation).
  • Electrostatic potential maps : Highlight electrophilic sites (e.g., carbonyl carbon of the ester).
  • MD simulations : Model solvent effects on reaction pathways, such as ethanol’s role in stabilizing intermediates .

Q. What experimental designs optimize yield in scaled-up synthesis while minimizing byproducts?

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–2.0 mol%), solvent volume (20–50 mL/g), and time (3–8 hours).
  • In-line analytics : Use TLC or FTIR for real-time monitoring.
  • Green chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for easier recycling .

Q. How does the compound’s crystal packing affect its solubility and bioavailability?

The zigzag chains formed via N–H⋯O hydrogen bonds along the c-axis create a rigid lattice, reducing solubility in polar solvents. Bioavailability can be improved via:

  • Salt formation : React with HCl to protonate the amino group.
  • Co-crystallization : Use succinic acid to disrupt hydrogen-bond networks .

Methodological Guidance

  • Contradiction Analysis : Cross-validate NMR shifts with computed values (Gaussian 16/B3LYP) to address signal overlaps.
  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to separate enantiomers if racemization occurs during synthesis .

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